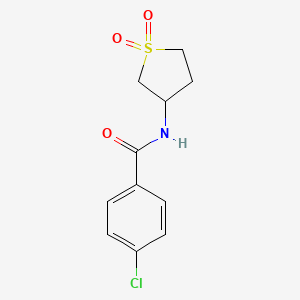

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

CAS No.:

Cat. No.: VC10346849

Molecular Formula: C11H12ClNO3S

Molecular Weight: 273.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClNO3S |

|---|---|

| Molecular Weight | 273.74 g/mol |

| IUPAC Name | 4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |

| Standard InChI | InChI=1S/C11H12ClNO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14) |

| Standard InChI Key | WOBGMWQXUFMIBY-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)Cl |

Introduction

4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by a benzene ring substituted with a chloro group and an amide functional group. The compound also features a tetrahydrothiophene ring with a sulfone group (-SO₂), which contributes to its chemical and biological properties. This structure suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development.

Synthesis

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves:

-

Starting Materials: 4-chlorobenzoic acid or its derivatives, tetrahydrothiophene-1,1-dioxide.

-

Reaction Pathway: Amidation reactions are employed to link the benzamide core with the sulfone-containing tetrahydrothiophene moiety.

-

Catalysts and Solvents: Commonly used reagents include carbodiimides for amide bond formation and polar aprotic solvents like dimethylformamide (DMF).

This synthetic route ensures high yields and purity, confirmed through spectroscopic techniques such as -NMR, -NMR, and LC-MS.

Biological Activity

Preliminary studies on structurally related compounds suggest that 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide may exhibit pharmacological activities such as:

-

Antimicrobial Effects: The sulfone group is known to enhance interactions with bacterial enzymes.

-

Anti-inflammatory Potential: Benzamides are often explored as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Anticancer Properties: Benzamide derivatives have shown promise as apoptosis inducers in cancer cells.

Table 2: Hypothetical Biological Targets

| Target Enzyme/Pathway | Potential Activity |

|---|---|

| Lipoxygenase (5-LOX) | Anti-inflammatory |

| Bacterial Topoisomerase | Antimicrobial |

| Caspases | Apoptosis induction |

Analytical Characterization

The compound's identity and purity are confirmed using advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR reveals proton environments in the aromatic ring and amide group.

-

-NMR provides insights into carbon connectivity.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups like amides () and sulfones ().

-

Potential Applications

The unique structural features of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide make it a candidate for diverse applications:

-

Drug Development:

-

Scaffold for anti-inflammatory or antimicrobial agents.

-

-

Material Science:

-

Sulfone groups may contribute to polymer chemistry.

-

-

Chemical Biology:

-

Tool for studying enzyme-ligand interactions.

-

Table 3: Research Priorities

| Research Area | Objective |

|---|---|

| Synthetic Optimization | Improve yield and scalability |

| Biological Testing | Assess antimicrobial/anti-inflammatory activity |

| Toxicity Studies | Evaluate safety profile |

This compound represents a promising avenue for innovation in pharmaceuticals and beyond.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume